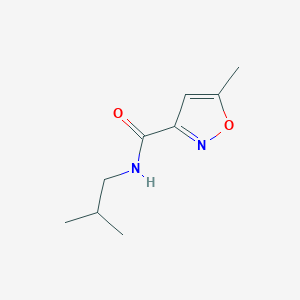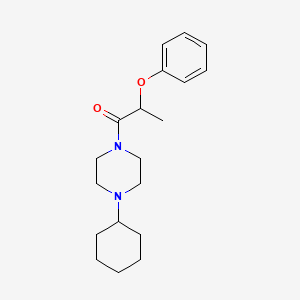![molecular formula C19H17ClF2N2O2 B4431644 2-chloro-4,5-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4431644.png)
2-chloro-4,5-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
Descripción general
Descripción
2-chloro-4,5-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PF-06463922 and is classified as a kinase inhibitor.
Mecanismo De Acción
2-chloro-4,5-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide acts as a competitive inhibitor of PAK4, PAK5, and PAK6 kinases. These kinases are involved in the regulation of various cellular processes, including cell proliferation, migration, and survival. By inhibiting these kinases, this compound can disrupt these cellular processes and lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting PAK4, PAK5, and PAK6 kinases. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have neuroprotective effects by inhibiting the activation of microglia, which are involved in the inflammation associated with neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-4,5-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments include its potent inhibition of PAK4, PAK5, and PAK6 kinases, which makes it a valuable tool for studying the role of these kinases in various cellular processes. However, the limitations of using this compound in lab experiments include its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-chloro-4,5-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One potential direction is the development of more selective inhibitors of PAK4, PAK5, and PAK6 kinases. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of specific types of cancer, inflammatory diseases, and neurological disorders. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic efficacy. Finally, the development of new methods for the synthesis of this compound may improve its availability and reduce its cost, making it more accessible for scientific research.
Aplicaciones Científicas De Investigación
2-chloro-4,5-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several kinases, including PAK4, PAK5, and PAK6. These kinases play a crucial role in various cellular processes, including cell proliferation, migration, and survival. Therefore, the inhibition of these kinases by this compound has potential therapeutic applications in the treatment of cancer, inflammatory diseases, and neurological disorders.
Propiedades
IUPAC Name |
2-chloro-4,5-difluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF2N2O2/c20-15-11-17(22)16(21)10-14(15)18(25)23-13-6-4-12(5-7-13)19(26)24-8-2-1-3-9-24/h4-7,10-11H,1-3,8-9H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKLULGISSFCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4431563.png)
![5-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B4431567.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4431571.png)








![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]isonicotinamide](/img/structure/B4431636.png)
![2-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4431649.png)